Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate

Description

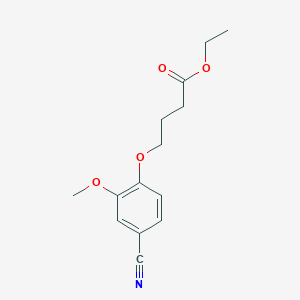

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate is an ester derivative featuring a phenyl ring substituted with a cyano (-CN) group at the para position and a methoxy (-OCH₃) group at the ortho position. The butanoate chain is linked via an ether bond to the phenyl ring. Its reactivity is influenced by the electron-withdrawing cyano group and the electron-donating methoxy group, creating a unique electronic profile for further functionalization .

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

ethyl 4-(4-cyano-2-methoxyphenoxy)butanoate |

InChI |

InChI=1S/C14H17NO4/c1-3-18-14(16)5-4-8-19-12-7-6-11(10-15)9-13(12)17-2/h6-7,9H,3-5,8H2,1-2H3 |

InChI Key |

SSULYJTVUKRGKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C=C1)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate typically involves the reaction of 4-cyano-2-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of 4-(4-cyano-2-methoxy-phenoxy)butanoic acid.

Reduction: Formation of ethyl 4-(4-aminomethyl-2-methoxy-phenoxy)butanoate.

Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate has shown promise as a potential therapeutic agent. Its applications in medicinal chemistry include:

- Inhibition of Prostaglandin Dehydrogenase : Research indicates that this compound acts as a tight-binding inhibitor of the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which is involved in the degradation of prostaglandins, including PGE2. In animal studies, it was found to significantly increase PGE2 levels, which may enhance recovery processes in various tissues post-injury or surgery .

- Anti-inflammatory Properties : The modulation of prostaglandin levels suggests potential anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation, such as colitis and other gastrointestinal disorders. It has been observed to ameliorate the severity of colitis induced by dextran sodium sulfate in mice .

Agricultural Applications

The compound is also being explored for its applications in agriculture:

- Pesticidal Activity : this compound has been studied for its fungicidal properties. Its structural features allow it to interact with biological systems in pests, potentially leading to effective pest management strategies .

- Herbicide Development : The compound's ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for developing new herbicides that can control weed populations without harming crops .

Case Study 1: Prostaglandin Modulation

A study conducted on mice demonstrated that administration of this compound resulted in a doubling of PGE2 levels within three hours post-administration. This increase was associated with enhanced recovery rates of neutrophils and platelets following bone marrow transplantation, indicating its potential utility in clinical settings for improving recovery from hematological conditions .

Case Study 2: Agricultural Efficacy

Field trials assessing the fungicidal efficacy of this compound against common agricultural pathogens showed promising results, with significant reductions in pathogen populations compared to untreated controls. This suggests its potential role as an eco-friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following table compares substituent patterns, molecular weights, and key properties of ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate with analogs:

Spectroscopic and Physical Properties

- IR Spectroscopy: Compounds with cyano groups exhibit strong absorption near 2240 cm⁻¹ (C≡N stretch), while aldehydes show peaks ~2820 cm⁻¹ (C-H stretch) and 1720 cm⁻¹ (C=O) .

- NMR Data: The methoxy group in all analogs resonates at δ 3.8–3.9 ppm in ¹H NMR. For the target compound, the cyano group’s electron-withdrawing effect deshields adjacent protons, shifting aromatic protons downfield compared to methoxy or bromo analogs .

Key Research Findings

- Electronic Effects: The cyano group enhances electrophilic aromatic substitution rates at the meta position, whereas methoxy groups direct reactivity to ortho/para positions. This duality makes the target compound versatile for regioselective modifications .

- Bioactivity Potential: Structural analogs like Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (C₂₂H₂₃N₂O₃) have shown preliminary activity in kinase inhibition assays, suggesting the cyano-methoxy motif’s relevance in medicinal chemistry .

Biological Activity

Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, structure-activity relationships (SAR), and biological evaluations, including antiproliferative and antimicrobial effects.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several key steps that allow for the modification of its structure to enhance biological activity. The compound is derived from a phenoxyacetamide scaffold, which has been shown to be effective against various bacterial strains, particularly those involving the Type III secretion system (T3SS) of Pseudomonas aeruginosa .

Key Findings from SAR Studies

- Substituent Variations : The nature of substituents at the α-position of the amide significantly influences biological activity. Removing or altering these substituents can drastically reduce efficacy .

- Phenoxide Ring Modifications : Changes to the substituents on the phenoxide ring also affect potency. For instance, replacing chlorine groups with fluorine resulted in compounds with reduced activity .

- Analog Development : The creation of analogs with different aromatic systems, such as pyridine, showed improved potency compared to the original phenyl analogs .

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown selective activity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition at low micromolar concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

| Control (Etoposide) | MCF-7 | 1.0 |

This table illustrates the comparative effectiveness of this compound against established antiproliferative agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be 8 µM, indicating a strong potential for therapeutic applications in infectious diseases .

In Vivo Evaluations

A study evaluated the in vivo anticancer effects of a sodium salt derivative of this compound on Ehrlich ascites carcinoma (EAC) in mice. Results showed significant reductions in tumor volume and cell count, alongside enhanced apoptotic activity as evidenced by increased caspase 3 expression and decreased osteopontin levels . Histopathological assessments confirmed that treatment improved liver and kidney health without notable toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.